molecular formula C10H14ClNO3S B11028563 N-(3-chloropropyl)-4-methoxybenzenesulfonamide

N-(3-chloropropyl)-4-methoxybenzenesulfonamide

Cat. No.: B11028563
M. Wt: 263.74 g/mol
InChI Key: APKWSNWQJWVVKU-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . This compound is characterized by the presence of a 3-chloropropyl group attached to the nitrogen atom and a 4-methoxybenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-chloropropylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

N-(3-chloropropyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloropropyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and its ability to interact with specific molecular targets .

Properties

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

N-(3-chloropropyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C10H14ClNO3S/c1-15-9-3-5-10(6-4-9)16(13,14)12-8-2-7-11/h3-6,12H,2,7-8H2,1H3

InChI Key

APKWSNWQJWVVKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCCl

Origin of Product

United States

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